Stereochemical Purity: (S)-Enantiomer is Essential for DPP-4 Inhibition
The (S)-enantiomer of this β-homophenylalanine derivative is a critical precursor for potent DPP-4 inhibitors like sitagliptin. The (R)-enantiomer (CAS 269396-59-0) is a known impurity of sitagliptin and is pharmacologically distinct. While direct IC50 comparison of the free amino acids is not typical, the stereochemistry dictates the final product's activity. For instance, in related β-homophenylalanine DPP-4 inhibitors, the (S)-configured analog 22n demonstrated potent inhibition, whereas the corresponding (R)-enantiomers in the same series were either inactive or significantly less potent [1]. This class-level inference demonstrates that stereochemical selection is non-negotiable for downstream biological activity.
| Evidence Dimension | Stereochemical Configuration Impact on Biological Activity |
|---|---|
| Target Compound Data | Exclusive (S)-enantiomer (CAS 270063-54-2) |
| Comparator Or Baseline | (R)-enantiomer (CAS 269396-59-0) or racemic mixture |
| Quantified Difference | Qualitative: (R)-enantiomer is a known impurity of sitagliptin and is not used as the active intermediate. In analogous series, (S)-enantiomers are active while (R)-enantiomers are inactive. |
| Conditions | Chiral separation or asymmetric synthesis; DPP-4 enzyme inhibition assays for β-homophenylalanine derivatives. |
Why This Matters
Procurement of the correct (S)-enantiomer with defined chiral purity (e.g., ≥98% ee) is mandatory for synthesizing active pharmaceutical ingredients (APIs) and avoiding the generation of inactive or potentially toxic enantiomeric impurities.
- [1] Xu, J.; Wei, L.; Mathvink, R.; He, J.; Park, Y.-J.; He, H.; Leiting, B.; Lyons, K.A.; Marsilio, F.; Patel, R.A.; et al. Discovery of potent and selective β-homophenylalanine based dipeptidyl peptidase IV inhibitors. Bioorg. Med. Chem. Lett. 2005, 15, 2533-2536. View Source
